molecular formula C19H18N2O3 B021789 N-Coumaroyl serotonin CAS No. 68573-24-0

N-Coumaroyl serotonin

Cat. No. B021789
CAS RN: 68573-24-0
M. Wt: 322.4 g/mol
InChI Key: WLZPAFGVOWCVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

N-Coumaroyl serotonin is synthesized via the action of specific enzymes such as serotonin N-hydroxycinnamoyltransferases, which catalyze the attachment of a coumaroyl group to serotonin. This enzymatic process has been elucidated through studies in plants like pepper (Capsicum annuum), where the synthesis involves the conjugation of hydroxycinnamic acids with serotonin, facilitated by N-hydroxycinnamoyltransferase enzyme activities (Kang et al., 2005).

Molecular Structure Analysis

The molecular structure of N-Coumaroyl serotonin is characterized by the presence of a coumaroyl moiety attached to the serotonin molecule. This structural modification significantly influences its biological activity, including enhanced antioxidative and anti-inflammatory properties. Structural identification and elucidation techniques, including NMR spectroscopy, have been crucial in determining the specific configuration and bonding patterns within N-Coumaroyl serotonin molecules.

Chemical Reactions and Properties

N-Coumaroyl serotonin participates in various chemical reactions, mainly due to its active functional groups. Its antioxidant activity, for instance, involves the donation of hydrogen atoms to neutralize free radicals, a mechanism that is foundational to its protective effects against oxidative stress-induced cellular damage.

Physical Properties Analysis

The physical properties of N-Coumaroyl serotonin, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical in determining its behavior in biological systems, extraction processes, and formulation development for potential therapeutic applications.

Chemical Properties Analysis

Chemically, N-Coumaroyl serotonin exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals. It also demonstrates modulation of inflammation, possibly through the inhibition of proinflammatory cytokines production in stimulated monocytes, showcasing its therapeutic potential in inflammatory conditions (Takii et al., 2003).

Scientific Research Applications

  • Neuropsychological Disorders : Zhao et al. (2009) discovered a novel compound related to N-Coumaroyl serotonin, N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine, which acts as a serotonin transporter inhibitor and shows potential in improving neuropsychological disorders by regulating serotonergic transmission (Zhao et al., 2009).

  • Cell Proliferation : Takii et al. (1999) reported that N-(p-Coumaroyl)serotonin from safflower oil cake enhances the proliferation of normal human and mouse fibroblasts, working in synergy with growth factors (Takii et al., 1999).

  • Anti-inflammatory Effects : Kawashima et al. (1998) found that N-(p-coumaroyl) serotonin suppresses proinflammatory cytokine production from human monocytes, partly through inhibition of NF-kappaB activation (Kawashima et al., 1998).

  • Anti-obesity Potential : Jung et al. (2011) demonstrated that N-feruloylserotonin and N-(p-coumaroyl)serotonin suppress adipogenesis, suggesting their potential as anti-obesity agents (Jung et al., 2011).

  • Vascular Health Improvement : Takimoto et al. (2011) observed that safflower seed polyphenols, including N-(p-coumaroyl)serotonin, may improve vascular health by inhibiting smooth muscle cell activation and blocking PDGF signaling (Takimoto et al., 2011).

  • Renoprotective Agent : Park et al. (2019) suggested that N-(p-coumaroyl) serotonin and N-feruloylserotonin reduce cisplatin-induced renal damage in mice, indicating their potential as renoprotective agents in cancer treatment (Park et al., 2019).

  • Antibacterial and Antioxidant Activities : Kumarasamy et al. (2003) found that serotonin conjugates from Centaurea nigra seeds, including variants of N-Coumaroyl serotonin, show antibacterial and free radical scavenging activities (Kumarasamy et al., 2003).

  • Alpha-Glucosidase Inhibition : Takahashi and Miyazawa (2012) reported that serotonin derivatives, including N-p-coumaroyl serotonin, show potent alpha-glucosidase inhibition, which is significant for their inhibitory activity (Takahashi & Miyazawa, 2012).

  • Chromatographic Separation for Bioactive Compounds : Jin et al. (2008) focused on the chromatographic process for separating N-(p-coumaroyl)serotonin and N-feruloylserotonin from Chinese safflower seed extracts, which is crucial for large-scale preparation of these bioactive compounds (Jin et al., 2008).

  • Therapeutic and Cosmetic Applications : Kang et al. (2009) explored the biosynthesis and biotechnological production of serotonin derivatives, including N-Coumaroyl serotonin, for potential therapeutic, cosmetic, and health-improving functional foods (Kang et al., 2009).

Safety And Hazards

N-(p-coumaroyl) serotonin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The treatment of glioblastoma cell lines with N-(p-coumaroyl) serotonin may represent a novel strategy for targeting glioblastoma . Further studies are needed to elucidate the complete mechanism of its antitumor activity . With the development of synthetic biology, researchers have established the method of microbial synthesis of serotonin . This method has garnered considerable research attention due to its advantages over natural extraction .

properties

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZPAFGVOWCVMG-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173951
Record name N-Coumaroyl serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N6-cis-p-Coumaroylserotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Coumaroyl serotonin

CAS RN

201301-83-9, 68573-24-0
Record name N-Coumaroyl serotonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201301839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC369503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Coumaroyl serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-COUMAROYL SEROTONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUC27Q8ACH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

205 - 206 °C
Record name N6-cis-p-Coumaroylserotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Coumaroyl serotonin
Reactant of Route 2
Reactant of Route 2
N-Coumaroyl serotonin
Reactant of Route 3
Reactant of Route 3
N-Coumaroyl serotonin
Reactant of Route 4
Reactant of Route 4
N-Coumaroyl serotonin
Reactant of Route 5
N-Coumaroyl serotonin
Reactant of Route 6
N-Coumaroyl serotonin

Citations

For This Compound
8
Citations
KS Lee, YH Kim, NJ Chung - Korean Journal of Crop Science, 2008 - researchgate.net
In the methanol extract from safflower seeds, two kinds of antioxidant were detected by preparative HPLC [u-Bondapak C, column (7.8* 300 mm)]. Two unknown com-pounds were …
Number of citations: 4 www.researchgate.net
B Omena-Okpowe, MK Khaled, SP Akinseye… - 2022 - researchsquare.com
… recognition to C1B (N-Coumaroyl-Serotonin) compound than … the high stability observed in (N-Coumaroyl-Serotonin) – 7li3 … soluble in this model, though N-Coumaroyl Serotonin and N…
Number of citations: 0 www.researchsquare.com
A Jo, H Han, S Seo, JS Shin, JY Lee, HJ Kim… - Bioorganic & medicinal …, 2017 - Elsevier
… separation of ethyl acetate (EtOAc) fraction: tracheloside (1, TC; also known as 2-hydroxy arctiin), moschamine (2, MC; also known as N-feruloylserotonin), N-coumaroyl serotonin …
Number of citations: 24 www.sciencedirect.com
M Peng, Y Gao, W Chen, W Wang, S Shen, J Shi… - The Plant …, 2016 - academic.oup.com
Phenolamides (PAs) are specialized (secondary) metabolites mainly synthesized by BAHD N-acyltransferases. Here, we report metabolic profiling coupled with association and linkage …
Number of citations: 67 academic.oup.com
RT Giebelhaus, LAE Erland, SJ Murch - F1000Research, 2022 - f1000research.com
… Furthermore, the serotonin conjugates N-coumaroyl-serotonin and N-feruloyl-serotonin (Figure 5, Table 5) have been found in several plant species where they serve important …
Number of citations: 3 f1000research.com
RT Giebelhaus, LAE Erland, SJ Murch - 2022 - researchgate.net
… Furthermore, the serotonin conjugates N-coumaroyl-serotonin and N-feruloyl-serotonin (Figure 5, Table 5) have been found in several plant species where they serve important …
Number of citations: 0 www.researchgate.net
S Negri - 2020 - iris.univr.it
Tryptamine and serotonin are specialized metabolites belonging to the group of tryptophan-derived indolamines that have been demonstrated to be widespread among all the living …
Number of citations: 0 iris.univr.it
RA SILVA, N Santos, A Gondim, J Lichston - 2023 - authorea.com
… , among them 32 quinolone c-glycosides and 2 alkaloids, with Hydroxysafflor yellow A, anhydrosafflor yellow B, N-feruloyl serotonin (moschamine), and N-coumaroyl serotonin standing …
Number of citations: 0 www.authorea.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.